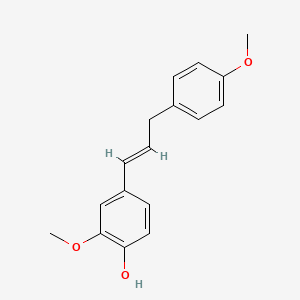

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol

Description

Chemical Nomenclature and Structural Classification

The systematic nomenclature of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol follows established International Union of Pure and Applied Chemistry conventions for organic compounds, providing a precise description of the molecular structure and stereochemistry. The compound name begins with the (E)-designation, indicating the trans-configuration of the double bond within the propenyl linkage, which represents a critical stereochemical feature that influences both the compound's physical properties and its reactivity patterns. The systematic name continues with the identification of the phenolic ring system, specifically noting the 2-methoxy substitution pattern that distinguishes this compound from other chalcone derivatives.

The structural classification of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol places it within the broader category of substituted chalcones, which represent a privileged class of compounds in medicinal chemistry due to their structural diversity and synthetic accessibility. The compound features two distinct aromatic ring systems connected through an α,β-unsaturated ketone bridge, with methoxy substituents providing additional sites for molecular recognition and interaction. The systematic arrangement of functional groups within the molecule creates a complex three-dimensional structure that can be precisely described through various molecular representation systems, including InChI notation and SMILES codes.

The molecular architecture of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol demonstrates the characteristic features that define chalcone derivatives as a distinct chemical class. The compound contains the essential α,β-unsaturated ketone system that serves as the defining structural motif for all chalcones, while the specific substitution pattern introduces unique electronic and steric characteristics that differentiate it from other members of this chemical family. The presence of both phenolic hydroxyl groups and methoxy substituents creates multiple sites for hydrogen bonding and electronic interaction, contributing to the compound's overall chemical behavior and potential applications in various research contexts.

The stereochemical aspects of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol represent an important consideration in its chemical classification, as the (E)-configuration of the double bond significantly influences the compound's three-dimensional structure and conformational behavior. The trans-arrangement of substituents around the double bond creates a more extended molecular geometry compared to the corresponding (Z)-isomer, affecting both the compound's physical properties and its potential interactions with other molecules. This stereochemical control represents one of the key achievements in chalcone synthesis, demonstrating the precision that can be achieved through careful selection of reaction conditions and synthetic methodologies.

Historical Context in Chalcone Derivative Research

The historical development of chalcone chemistry provides essential context for understanding the significance of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol within the broader landscape of organic synthesis and natural product chemistry. The earliest attempts at chalcone synthesis began in the 1800s, with pioneering work by researchers who recognized the potential importance of these compounds for both synthetic and biological applications. The foundational studies established the basic principles of chalcone formation through aldol condensation reactions, laying the groundwork for the sophisticated synthetic methodologies that would later enable the preparation of complex derivatives such as (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol.

The evolution of chalcone synthesis methodology represents a fascinating chapter in the history of organic chemistry, with significant contributions from numerous researchers who developed and refined the techniques used for preparing these important compounds. Kostanecki and Tambor are acknowledged as among the first to successfully prepare synthetic chalcones using methods involving the treatment of acetoxychalcone dibromides with alcoholic alkali, establishing early precedents for the synthetic approaches that would later be expanded and refined. These early investigations laid the foundation for understanding the fundamental reactivity patterns of chalcones and provided the basis for developing more sophisticated synthetic strategies.

The development of the Claisen-Schmidt condensation reaction represented a particularly significant milestone in chalcone chemistry, providing a reliable and versatile method for preparing diverse chalcone derivatives through the condensation of aromatic aldehydes with ketones under basic conditions. This reaction methodology has proven especially valuable for the synthesis of compounds such as (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, where precise control over reaction conditions enables the selective formation of the desired stereoisomer. The Claisen-Schmidt condensation involves the condensation of equimolar concentrations of arylaldehydes and acetophenones, usually catalyzed by a base, and has become one of the most widely employed methods for chalcone preparation.

The recognition of chalcones as privileged structures in medicinal chemistry has driven continued research into their synthesis and properties, with particular attention to developing methods that provide precise control over stereochemistry and substitution patterns. The synthesis of specific derivatives such as (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol requires sophisticated understanding of reaction mechanisms and careful optimization of synthetic conditions to achieve the desired selectivity. Modern synthetic approaches have incorporated advanced catalytic systems, including ionic liquids and specialized catalysts, to improve reaction efficiency and environmental sustainability.

The contemporary understanding of chalcone chemistry builds upon decades of fundamental research that established the basic principles governing the formation and reactivity of these important compounds. The development of techniques such as microwave-assisted synthesis, solvent-free reaction conditions, and advanced purification methods has enabled the preparation of increasingly complex chalcone derivatives with high purity and excellent yields. These methodological advances have been particularly important for the synthesis of compounds like (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, where multiple functional groups and precise stereochemical control require careful attention to reaction conditions and product isolation techniques.

Properties

IUPAC Name |

2-methoxy-4-[(E)-3-(4-methoxyphenyl)prop-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-19-15-9-6-13(7-10-15)4-3-5-14-8-11-16(18)17(12-14)20-2/h3,5-12,18H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLMKJHTTWBHRD-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC=CC2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C/C=C/C2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Stoichiometry

The synthesis employs the following reactants and catalysts:

-

4-Iodo-2-methoxyphenol (Formula 2): Serves as the aryl halide component.

-

4-Allylanisole (Formula 3): Provides the alkene moiety for cross-coupling.

-

Palladium acetate (Pd(OAc)₂) : Catalyzes the coupling reaction (0.2 mmol per 2.0 mmol substrate).

-

Triphenylphosphine (PPh₃) : Acts as a ligand (0.4 mmol per 2.0 mmol substrate).

-

Tributylamine : Functions as a base to neutralize hydrogen halide byproducts.

The general reaction scheme is summarized as:

Reaction Conditions and Optimization

Key parameters influencing yield and efficiency include:

In a representative procedure, 4-iodo-2-methoxyphenol (500 mg, 2.0 mmol) and 4-allylanisole (313 mg, 2.0 mmol) react in THF with Pd(OAc)₂ (44.9 mg, 0.2 mmol), PPh₃ (105 mg, 0.4 mmol), and tributylamine (451 mg, 1.9 mmol) at 45°C for 2 hours, yielding MMPP as a dark brown liquid after silica gel chromatography (22% yield).

Alternative Ligands and Solvent Systems

While the patent emphasizes triphenylphosphine as the ligand, subsequent studies suggest that bidentate phosphine ligands (e.g., 1,2-bis(diphenylphosphino)ethane) could improve catalytic efficiency by stabilizing the palladium center. Solvent screening reveals that dimethylacetamide (DMA) increases reaction rates compared to THF but complicates purification due to higher boiling points.

Analytical Characterization of MMPP

Post-synthesis validation relies on spectroscopic and chromatographic techniques:

High-Resolution Mass Spectrometry (HRMS)

Nuclear Magnetic Resonance (¹H-NMR)

Key peaks (CDCl₃, δ ppm):

Chemical Reactions Analysis

Types of Reactions: (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The propenyl side chain can be reduced to form saturated derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon are employed for reduction.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce saturated phenolic compounds.

Scientific Research Applications

Case Studies

Recent studies have highlighted MMPP's effectiveness against various cancer types:

- Ovarian Cancer : A study demonstrated that MMPP treatment led to significant inhibition of ovarian cancer cell growth via dual regulation of ERK and STAT3 pathways .

- Colorectal Cancer : MMPP was found to suppress tumor growth by inhibiting IkappaB kinase β, showcasing its potential as a therapeutic agent in colorectal malignancies .

Anti-inflammatory Effects

MMPP has also been investigated for its anti-inflammatory properties, particularly in models of neuroinflammation and sepsis:

Neuroinflammation

In a model of Parkinson's disease, MMPP demonstrated protective effects against dopaminergic neurodegeneration by inhibiting the STAT3 pathway, which is implicated in neuroinflammatory processes . This suggests that MMPP could be beneficial in treating neurodegenerative disorders characterized by inflammation.

Sepsis Treatment

MMPP has been shown to alleviate inflammatory responses in liver sepsis models by inhibiting STAT3 activity. This effect resulted in reduced mortality rates and improved liver function markers in treated mice .

Pharmacological Properties

MMPP's pharmacological profile indicates favorable drug-like properties:

- Stability : Compared to its precursor compounds, MMPP exhibits enhanced stability and bioavailability, making it a promising candidate for further development as a therapeutic agent .

- Selective Action : The compound selectively targets cancerous cells while sparing normal cells, which is crucial for minimizing side effects in cancer therapies .

Summary of Research Findings

The following table summarizes key findings from various studies on MMPP:

Mechanism of Action

The mechanism of action of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the methoxy groups and propenyl side chain contribute to the compound’s overall binding affinity and specificity. These interactions can modulate biological pathways and exert various effects, depending on the context of the study.

Comparison with Similar Compounds

Table 1: MMPP vs. BHPB (Parent Compound)

Table 2: MMPP vs. Other STAT3 Inhibitors

Comparison with Standard Chemotherapies

Table 3: MMPP vs. Docetaxel/Cisplatin

Advantages Over PPARγ Agonists

Unlike rosiglitazone (a PPARγ agonist), MMPP combines PPARγ activation with VEGFR2 inhibition , offering dual anti-cancer effects:

- Reduces tumor angiogenesis via VEGFR2 suppression .

- Enhances apoptosis through PPARγ-mediated pathways .

Key Research Findings

- Breast Cancer : MMPP (10 μM) inhibited MDA-MB-231 proliferation by 80% via AKT downregulation .

- RA Models: MMPP (5 mg/kg) reduced synovial inflammation by 60% in CAIA mice by blocking STAT3/NF-κB .

- Neuroprotection : Oral MMPP (20 mg/kg) reduced dopaminergic neuron loss by 50% in Parkinson’s models .

Biological Activity

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, commonly referred to as MMPP, is a synthetic compound that has garnered attention for its diverse biological activities, particularly in cancer treatment and neuroprotection. This article explores the compound's mechanisms of action, efficacy in various biological contexts, and its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

MMPP is derived from the modification of (E)-2,4-bis(p-hydroxyphenyl)-2-butenal (BHPB), enhancing its stability and drug-likeness. The structural formula can be represented as follows:

1. Anti-Cancer Activity

MMPP has been shown to exhibit significant anti-cancer properties, particularly against ovarian and colorectal cancer cells. Key findings include:

- Ovarian Cancer : In studies involving PA-1 and SK-OV-3 ovarian epithelial cancer cell lines, MMPP demonstrated a concentration-dependent inhibition of cell growth. Treatment with MMPP (0-15 µg/mL) resulted in increased apoptotic cell death, indicated by enhanced expression of cleaved caspase-3 and caspase-9. Furthermore, MMPP inhibited the phosphorylation of extracellular signal-regulated kinase (ERK) and signal transducer and activator of transcription 3 (STAT3), which are critical pathways in cancer cell proliferation .

- Colorectal Cancer : MMPP also showed potent inhibitory effects on colorectal cancer cell growth by targeting IkappaB kinase β, leading to reduced tumor growth in both in vitro and in vivo models .

2. Neuroprotective Effects

Recent studies have highlighted MMPP's potential in neuroprotection, particularly in models of Alzheimer's disease:

- Anti-Amyloidogenic Activity : MMPP was found to reduce amyloid-beta fibril accumulation in the brains of Alzheimer’s model mice. It also mitigated cognitive impairment induced by lipopolysaccharide (LPS) injections, suggesting its role as a STAT3 inhibitor that may prevent neuroinflammation .

3. Anti-inflammatory Properties

MMPP has been identified as an effective anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines through the STAT3 signaling pathway:

- In rheumatoid arthritis models, MMPP significantly reduced inflammation markers and joint damage by inhibiting STAT3 activation .

Table 1: Summary of Biological Activities of MMPP

| Activity | Cell Line/Model | Effect | Mechanism |

|---|---|---|---|

| Anti-Cancer | PA-1, SK-OV-3 | Induced apoptosis; inhibited cell growth | Inhibition of ERK and STAT3 signaling |

| Anti-Cancer | Colorectal Cancer Cells | Suppressed tumor growth | Targeting IkappaB kinase β |

| Neuroprotection | Alzheimer’s Model Mice | Reduced amyloid accumulation; improved cognition | Inhibition of STAT3; anti-inflammatory effects |

| Anti-inflammatory | Rheumatoid Arthritis Model | Decreased inflammation markers | Inhibition of STAT3 activation |

Q & A

Q. What are the established methodologies for synthesizing and characterizing (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)?

MMPP is synthesized via Claisen-Schmidt condensation, where 4-methoxyacetophenone reacts with 2-methoxy-4-hydroxybenzaldehyde under basic conditions. The stereoselective formation of the (E)-isomer is confirmed by nuclear magnetic resonance (NMR) spectroscopy, particularly through coupling constants (e.g., for trans-vinylic protons) . X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for unambiguous structural determination, as it resolves bond angles and dihedral angles . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., phenolic -OH at ~3300 cm) .

Q. What is the primary mechanism of action of MMPP in neurodegenerative disease models?

MMPP selectively inhibits the STAT3 pathway by binding to its DNA-binding domain, blocking phosphorylation at Tyr705 and subsequent nuclear translocation. In LPS-induced neuroinflammation models, MMPP (10–20 µM) reduces pro-inflammatory cytokines (IL-6, TNF-α) by >50% and mitigates amyloid-beta (Aβ) aggregation in vitro . Experimental validation involves:

Q. How is MMPP evaluated in in vitro models of cancer?

MMPP demonstrates dual activity in cancer cell lines:

- STAT3 inhibition : Reduces viability in non-small cell lung cancer (NSCLC) cells (IC = 8.2 µM in A549 cells) .

- PPARγ agonism : Enhances transcriptional activity in breast cancer (MCF7 cells) by 3.5-fold, downregulating AKT/mTOR signaling .

Key assays include: - MTT/Proliferation assays : Dose-response curves (0–50 µM).

- Luciferase reporter assays : For PPARγ activation.

- Flow cytometry : To quantify apoptosis (Annexin V/PI staining) .

Advanced Research Questions

Q. How can researchers resolve conflicting data on MMPP’s dual regulation of STAT3 and PPARγ in different cancer types?

Discrepancies arise from cell-type-specific signaling crosstalk. For example:

| Cancer Type | Primary Target | Observed Effect | Reference |

|---|---|---|---|

| NSCLC | STAT3 | Apoptosis induction | |

| Breast Cancer | PPARγ/VEGFR2 | Anti-angiogenesis | |

| Methodological Recommendations : |

Q. What experimental designs address MMPP’s limited bioavailability in in vivo neuroprotection studies?

MMPP shows poor blood-brain barrier (BBB) penetration (<15% bioavailability). Strategies include:

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve brain delivery in MPTP-induced Parkinson’s mice .

- Prodrug modification : Esterification of the phenolic -OH group to enhance lipophilicity.

- Pharmacokinetic assays : LC-MS/MS to measure plasma and brain concentrations post-administration .

Q. How does MMPP’s efficacy vary across neuroinflammatory vs. neurodegenerative models?

Q. What strategies optimize MMPP’s lead structure for enhanced potency and selectivity?

Q. How can researchers validate MMPP’s multi-target effects in complex disease models?

Q. What are the critical factors influencing reproducibility in MMPP studies?

- Cell line heterogeneity : Triple-negative breast cancer (MDA-MB-231) vs. luminal A (MCF7) cells show divergent PPARγ responses .

- In vivo variability : Strain-specific differences in neuroinflammation (e.g., C57BL/6 vs. BALB/c mice) .

Solutions : - Standardize cell culture conditions (e.g., hypoxia vs. normoxia).

- Report animal husbandry details (diet, circadian rhythm) .

Q. What advanced toxicity profiling is recommended for MMPP?

Q. What emerging applications of MMPP warrant further investigation?

- Metabolic diseases : MMPP activates PPARγ in adipocytes, suggesting antidiabetic potential (e.g., 3T3-L1 differentiation assays) .

- Gut-brain axis : MMPP’s anti-inflammatory effects may modulate gut microbiota in Parkinson’s models .

Experimental Design : - 16S rRNA sequencing : To assess microbiota diversity in MMPP-treated mice.

- Metabolomics : LC-MS to identify microbial-derived metabolites (e.g., short-chain fatty acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.